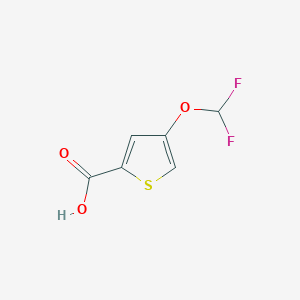
4-(Difluoromethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a difluoromethoxy group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene-2-carboxylic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
4-(Difluoromethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the P2Y14 receptor, a target implicated in inflammatory diseases. Molecular dynamics simulations have revealed the formation of unique intramolecular hydrogen bonds in the binding conformation, which contribute to its biological activity .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
4-Methoxythiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in its electronic and steric effects.
Uniqueness: 4-(Difluoromethoxy)thiophene-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10) |
InChI Key |
TVPAJEBAKYOIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


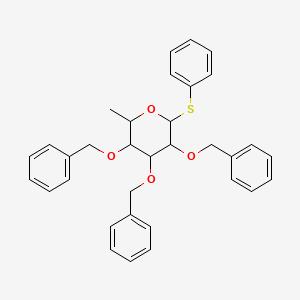
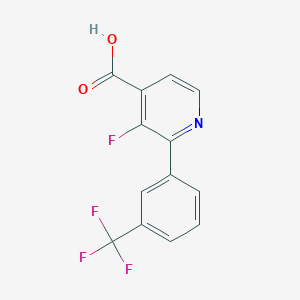
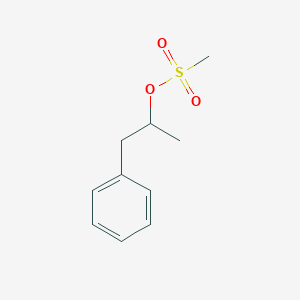


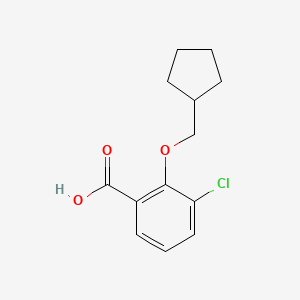
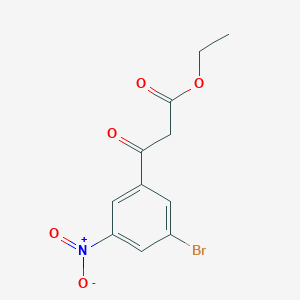
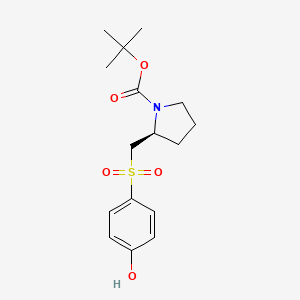
![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
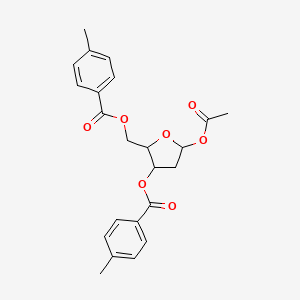

![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)

